Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
CAS No.: 443319-90-2
Cat. No.: VC15590015
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443319-90-2 |
|---|---|
| Molecular Formula | C13H14N2O3S2 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 |
| Standard InChI Key | ZDHSODVAAWIGSA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)N |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound features a 1,3-thiazole core with a sulfanylidene group at position 2. Key substituents include:
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4-Amino group: Enhances hydrogen-bonding capacity.
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3-(4-Methoxyphenyl) group: Introduces aromaticity and electron-donating effects.
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Ethyl ester at position 5: Modulates solubility and reactivity .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |
| Molecular Weight | 310.4 g/mol |
| InChI Key | ZDHSODVAAWIGSA |
| Synonyms | 443319-90-2, MLS000769067, CHEMBL1312267 |
Comparative Analysis with Analogues
Structural analogues vary in substituents at the 3-position and functional groups.
| Compound | Substituent at C3 | Key Functional Groups | Molecular Weight |
|---|---|---|---|
| Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 2,5-Difluorophenyl | Ethyl ester, sulfanylidene | 316.4 g/mol |
| Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | 2,6-Dimethylphenyl | Ethyl ester, sulfanylidene | 308.4 g/mol* |
| Ethyl 4-methyl-5-thiazoleactate | Methyl | Ethyl ester, no sulfanylidene | 171.2 g/mol |
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Thiazole Ring Formation: Condensation of anilines with ethioformates under basic conditions.
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Esterification: Introduction of the ethyl ester via acylation or esterification .
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Functionalization: Post-synthetic modifications to introduce the 4-methoxyphenyl group .
Key Reaction Mechanisms
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Condensation Reactions: Base-catalyzed nucleophilic attack forms the thiazole ring.
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Esterification: Use of acyl chlorides or anhydrides to attach the ethyl ester .
Reactivity Profile
The compound’s reactivity is influenced by:
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Electrophilic Sites: The sulfanylidene group and aromatic ring enable electrophilic substitution.
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Nucleophilic Sites: The amino group participates in hydrogen bonding or alkylation.
| Compound | Reported Activity | Target |
|---|---|---|
| [4-Amino-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanone | Anticancer, Antimicrobial | Proteasome, Bacterial Targets |
| Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | Potential Antioxidant | ROS Neutralization |
Applications and Future Directions
Pharmaceutical Applications
Potential uses include:
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Drug Discovery: Scaffold for kinase inhibitors or antimicrobial agents.
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Prodrug Design: Ethyl ester may enhance bioavailability or target-specific delivery.
Agrochemical Applications
The methoxyphenyl group could confer herbicidal activity, as seen in related pyridine derivatives .
Research Gaps and Opportunities
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Biological Testing: In vitro assays to validate anti-inflammatory or antimicrobial activity.
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Computational Modeling: Docking studies to predict binding affinity to targets like COX-2 or EGFR .
| Hazard | Precaution |
|---|---|
| Toxicity | Avoid inhalation or skin contact |
| Flammability | Store away from heat sources |
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